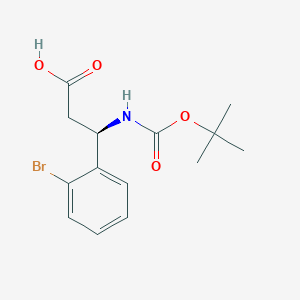

Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid

Vue d'ensemble

Description

Boronic acids and their esters, such as “Boc-®-3-Amino-3-(2-bromo-phenyl)-propionic acid”, are highly valuable building blocks in organic synthesis . They are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Synthesis Analysis

Protodeboronation of pinacol boronic esters is a method that has been reported for the synthesis of related compounds . This method utilizes a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis

The molecular structure of related compounds like 2-Bromophenylboronic acid has been analyzed. It has a linear formula of BrC6H4B(OH)2 .Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters is a chemical reaction that has been reported for related compounds . This reaction is utilized in a radical approach .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like 2-Bromophenylboronic acid have been analyzed. It has a molecular weight of 200.83 and a melting point of 113 °C (lit.) .Applications De Recherche Scientifique

- Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices .

- They are particularly used as boron-carriers suitable for neutron capture therapy (BNCT), a non-invasive approach for the destruction of cancer cells .

- However, these compounds are only marginally stable in water. Hydrolysis of some phenylboronic pinacol esters is described . The kinetics is dependent on the substituents in the aromatic ring .

- Pinacol boronic esters are highly valuable building blocks in organic synthesis .

- Protodeboronation of alkyl boronic esters is not well developed .

- Catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .

- Boronic acids and their esters are used in the design of controlled drug delivery polymers .

- They are also used in the development of saccharide sensors .

- Boronic acids and their esters are used in various catalytic reactions .

- For example, they are used in the catalytic protodeboronation of alkyl boronic esters .

Medicinal Chemistry

Organic Synthesis

Polymer Materials

Catalysis

Cross-Coupling Reactions

- Borinic acids, a subclass of organoborane compounds, have been used as bioactive compounds .

- They display interesting properties and reactivities due to their enhanced Lewis acidity in comparison to boronic acids .

- Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .

- For instance, they catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .

Bioactive Compounds

Regioselective Functionalization

Synthesis of Substituted Phenols

- Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

- BNCT is a non-invasive approach for the destruction of cancer cells, based on the selective accumulation of 10B-containing compounds into malignant cells .

- Boronic acids and their esters are only marginally stable in water .

- Hydrolysis of some phenylboronic pinacol esters has been described .

- The kinetics is dependent on the substituents in the aromatic ring .

- Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

- However, these compounds are only marginally stable in water .

- Hydrolysis of some phenylboronic pinacol esters is described .

- The kinetics is dependent on the substituents in the aromatic ring .

- Also the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

- Borinic acids [R2B(OH)] and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

- They have mainly been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .

- For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .

Orientations Futures

The future directions in the field of boronic acids and their esters involve extending the studies in medicinal chemistry to obtain new promising drugs . The development of enzyme inhibitors, controlled drug delivery polymers, saccharide sensors, and boron neutron capture therapy are some of the potential areas of research .

Propriétés

IUPAC Name |

(3R)-3-(2-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLEZYQLFLYPMMA-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301148458 | |

| Record name | (βR)-2-Bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301148458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid | |

CAS RN |

500789-07-1 | |

| Record name | (βR)-2-Bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500789-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-2-Bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301148458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate](/img/structure/B112631.png)